N-cyano-N-methylcyclopropanamine
Description
N-cyano-N-methylcyclopropanamine is a versatile compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (–CN) and a methyl group (–CH3) attached to a cyclopropane ring, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
cyclopropyl(methyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBNQRPHYEKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-methylcyclopropanamine can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of electrophilic cyanide-transfer reagents has also become a versatile strategy for the cyanation of different nucleophiles, providing an efficient route for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-methylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
N-cyano-N-methylcyclopropanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyano-N-methylcyclopropanamine involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyano-N-methylcyclopropanamine include:
Uniqueness
This compound is unique due to its combination of a cyano group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
N-cyano-N-methylcyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane structure, which influences its biological activity. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Kinases : Studies have shown that related compounds can inhibit kinases such as CSNK2A, which plays a critical role in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
- Metabolic Stability : The metabolic profile of this compound suggests that it may undergo significant hepatic metabolism, impacting its bioavailability and therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (nM) | Reference |
|---|---|---|---|
| CSNK2A Inhibition | SGC-CK2–1 (analog) | 10-20 | |
| TAK1 Inhibition | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | 27 | |
| Antiviral Activity | Various analogs | Varies |
This table summarizes key findings related to the biological activity of compounds structurally related to this compound.
Case Studies
- Antiviral Efficacy : A study demonstrated that certain analogs of this compound exhibited significant antiviral activity against specific viral strains, suggesting potential applications in antiviral therapies .
- Cancer Cell Proliferation : Research involving the inhibition of CSNK2A showed that compounds like this compound could induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
Pharmacokinetics
Pharmacokinetic studies reveal that while certain analogs maintain good activity in vitro, they often exhibit rapid clearance in vivo due to extensive metabolism. For example, compounds tested showed half-lives ranging from 1.2 to 1.8 hours in mouse models, indicating a need for further modifications to enhance stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
